molecular formula C27H23N5O4 B2983816 7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021209-78-8

7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2983816
CAS No.: 1021209-78-8
M. Wt: 481.512
InChI Key: VXVXGFLNBNIEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(Benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetically designed chemical probe featuring a complex multi-heterocyclic architecture. This compound is constructed around a pyrazolo[4,3-c]pyridin-3(5H)-one core, a privileged scaffold renowned for its diverse pharmacological potential. The structure is further elaborated with a phenyl group at the 2-position and is functionalized at the 7-position with a 4-(benzofuran-2-carbonyl)piperazine-1-carbonyl moiety. The piperazine ring is a highly prevalent feature in bioactive molecules and approved drugs, often employed to fine-tune physicochemical properties and serve as a conformational scaffold for positioning pharmacophoric elements . The benzofuran component adds a rigid, planar heteroaromatic element, which can be critical for target engagement. Pyrazole and its derivatives constitute one of the most studied families of azole compounds and are considered pharmacologically important active scaffolds possessing a wide spectrum of biological activities . These activities include serving as inhibitors of BET proteins, which are exciting targets in oncology and inflammatory disease . The specific research applications and molecular mechanism of action for this particular compound require further experimental investigation. It is intended for use as a reference standard in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies in medicinal chemistry. The synthetic route to such molecules often leverages modern transition metal-catalyzed cross-coupling reactions to assemble the complex structure efficiently . This product is provided for research purposes within a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-[4-(1-benzofuran-2-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-29-16-20(24-21(17-29)26(34)32(28-24)19-8-3-2-4-9-19)25(33)30-11-13-31(14-12-30)27(35)23-15-18-7-5-6-10-22(18)36-23/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVXGFLNBNIEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N5O4C_{27}H_{23}N_{5}O_{4}, with a molecular weight of 481.5 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H23N5O4
Molecular Weight481.5 g/mol
CAS Number1021209-78-8

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex structures with high yields. Recent studies have suggested that MCRs can produce pyrazole derivatives with significant biological activity, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit notable anticancer properties. For instance, similar benzofuran derivatives have shown significant inhibition rates against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.12 μM against gastric cancer cells (SGC7901) and 2.75 μM against lung cancer cells (A549) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures exhibited MIC values ranging from 0.10 to 1.00 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

Case Studies

  • Anticancer Evaluation : A study on a series of benzofuran derivatives showed that certain substitutions led to enhanced anticancer activity against ovarian cancer cell lines, with significant growth inhibition observed at concentrations as low as 10 μM .
  • Antimicrobial Screening : In another investigation, pyrazolo derivatives were screened against multiple bacterial strains using the broth microdilution method, revealing potent antibacterial activity comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the piperazine moiety and the pyrazolo-pyridinone core. Below is a detailed comparison based on molecular features, synthesis routes, and inferred physicochemical properties:

Substituent Variations and Molecular Properties

Compound Name (CAS No.) Core Structure Piperazine Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Benzofuran-2-carbonyl Not Provided ~470–480* Bulky aromatic benzofuran; methyl at C5
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (1021044-95-0) Pyrazolo[4,3-c]pyridin-3(5H)-one Cyclopropanecarbonyl C₂₆H₂₉N₅O₄ 475.5 Compact cyclopropane; tetrahydrofanyl at C5
5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one (941995-59-1) Pyrazolo[3,4-b]pyridin-4(7H)-one Furan-2-carbonyl C₂₃H₂₁N₅O₄ 431.4 Smaller furan; pyrazole substitution differs
5-Ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (921880-71-9) Pyrazolo[4,3-c]pyridin-3(5H)-one 2-Fluorophenyl C₂₅H₂₄FN₅O₂ 445.5 Fluorine enhances lipophilicity; ethyl at C5

Notes:

  • Benzofuran vs.
  • Halogen Effects: The 2-fluorophenyl substituent in increases electronegativity and metabolic stability, whereas the benzofuran group may improve binding affinity through hydrophobic interactions .
  • Synthesis Routes: Multi-component reactions (e.g., one-pot syntheses in and ) are common for constructing pyrazolo-pyridine cores. The target compound’s piperazine-benzofuran linkage likely involves coupling reactions similar to those in and .

Inferred Physicochemical and Bioactivity Profiles

  • Solubility: The benzofuran moiety may reduce aqueous solubility compared to the cyclopropane or furan derivatives due to increased hydrophobicity .
  • Metabolic Stability: Fluorinated analogs (e.g., ) are typically more resistant to oxidative metabolism than benzofuran-containing compounds, which may undergo cytochrome P450-mediated oxidation .

Q & A

Q. What synthetic strategies are employed to construct the pyrazolo[4,3-c]pyridin-3(5H)-one core?

The pyrazolo-pyridinone core can be synthesized via cyclocondensation of 4-aminopyrazole-3-carbonitrile derivatives with carboximidate hydrochlorides under sealed-tube conditions (120°C, 2 hours). Ammonium acetate acts as a catalyst, yielding intermediates with ~70% efficiency. Subsequent alkylation with benzyl chlorides in acetonitrile/DMF (using K₂CO₃ as a base) introduces aryl substituents, though yields may drop to ~49% post-purification (TLC with CHCl₃/MeOH) . Microwave-assisted cyclization (e.g., using sulfuryl chloride and DMF) is also effective for analogous heterocycles, reducing reaction times .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • ¹H NMR : Essential for verifying proton environments (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.29–7.37 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
  • IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) for benzofuran-2-carbonyl and piperazine-carboxyl groups .
  • HPLC : Ensures purity (>95%) by detecting trace impurities in final products .

Advanced Research Questions

Q. How can coupling efficiency of the benzofuran-2-carbonyl-piperazine moiety be optimized?

Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the benzofuran-2-carboxylic acid, followed by reaction with piperazine derivatives in anhydrous DMF. Stirring at 0–5°C minimizes side reactions. Post-coupling, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the amide product. Yields >85% are achievable when using stoichiometric control and high-purity reagents .

Q. How to resolve contradictions in pharmacological data across studies on similar pyrazolo-pyridine derivatives?

  • In vitro assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic interference (e.g., cytochrome P450 activity) .
  • Structural analogs : Compare substituent effects (e.g., 5-methyl vs. 5-chloro) on target binding using X-ray crystallography or docking studies .
  • Dose-response curves : Address potency discrepancies by testing a wider concentration range (e.g., 1 nM–100 µM) and applying Hill slope analysis .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1HCL) to model interactions between the benzofuran moiety and hydrophobic kinase pockets .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the pyridinone core and catalytic lysine residues.
  • QSAR models : Train on pyrazolo-pyridine derivatives with known IC₅₀ values to correlate substituent electronegativity with inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.